HIV-1 inhibitor-22

Description

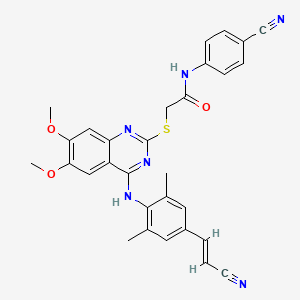

Structure

3D Structure

Properties

Molecular Formula |

C30H26N6O3S |

|---|---|

Molecular Weight |

550.6 g/mol |

IUPAC Name |

2-[4-[4-[(E)-2-cyanoethenyl]-2,6-dimethylanilino]-6,7-dimethoxyquinazolin-2-yl]sulfanyl-N-(4-cyanophenyl)acetamide |

InChI |

InChI=1S/C30H26N6O3S/c1-18-12-21(6-5-11-31)13-19(2)28(18)35-29-23-14-25(38-3)26(39-4)15-24(23)34-30(36-29)40-17-27(37)33-22-9-7-20(16-32)8-10-22/h5-10,12-15H,17H2,1-4H3,(H,33,37)(H,34,35,36)/b6-5+ |

InChI Key |

GIFXBYKFZXYXAH-AATRIKPKSA-N |

Isomeric SMILES |

CC1=CC(=CC(=C1NC2=NC(=NC3=CC(=C(C=C32)OC)OC)SCC(=O)NC4=CC=C(C=C4)C#N)C)/C=C/C#N |

Canonical SMILES |

CC1=CC(=CC(=C1NC2=NC(=NC3=CC(=C(C=C32)OC)OC)SCC(=O)NC4=CC=C(C=C4)C#N)C)C=CC#N |

Origin of Product |

United States |

Foundational & Exploratory

"HIV-1 inhibitor-22" discovery and synthesis

An In-depth Technical Guide to a Novel Class of Potent HIV-1 Protease Inhibitors

This whitepaper provides a detailed overview of the discovery, synthesis, and biological evaluation of a novel class of potent human immunodeficiency virus type 1 (HIV-1) protease inhibitors. While the designation "HIV-1 inhibitor-22" is not a standardized nomenclature, this document focuses on a representative compound from a series of inhibitors featuring a bicyclic oxazolidinone scaffold, which has demonstrated exceptional potency and a favorable resistance profile. This guide is intended for researchers, scientists, and drug development professionals in the field of antiretroviral therapy.

Discovery and Design Rationale

The development of new HIV-1 protease inhibitors (PIs) is driven by the need to overcome drug resistance to existing therapies. A key strategy in the design of next-generation PIs is to maximize interactions with the backbone of the protease enzyme, as the backbone structure is less prone to mutation than the side chains of the active site residues.

The discovery of this class of inhibitors was guided by a structure-based design approach. The central hypothesis was that incorporating a novel bicyclic oxazolidinone scaffold as the P2 ligand would lead to enhanced binding affinity and improved antiviral potency. This design strategy aims to establish strong hydrogen bonding interactions with the backbone amide NH of Asp29 in the S2 subsite of the HIV-1 protease.

Synthesis of a Representative Inhibitor

The synthesis of this class of inhibitors involves a multi-step sequence. A key feature is the enantioselective synthesis of the bicyclic oxazolidinone core, which can be achieved via an o-iodoxybenzoic acid (IBX) mediated cyclization. The final inhibitor is assembled by coupling the activated bicyclic oxazolidinone carbonate with a hydroxyethylamine sulfonamide isostere.

Biological Activity

A representative inhibitor from this series, designated as compound 4k in the primary literature, has demonstrated exceptional potency against wild-type HIV-1 protease and in cell-based antiviral assays.[1]

| Parameter | Value | Description |

| Ki | 40 pM | Enzyme inhibition constant against wild-type HIV-1 protease. |

| IC50 | 31 nM | 50% inhibitory concentration in a cell-based antiviral assay (MT-4 cells). |

| Resistance Profile | Maintained activity | Showed comparable fold-changes in antiviral activity against multi-drug resistant HIV-1 variants when compared to Darunavir. |

Mechanism of Action

Like other HIV-1 protease inhibitors, this class of compounds acts as a competitive inhibitor of the viral protease. The HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving the Gag and Gag-Pol polyproteins into mature, functional proteins. By blocking the active site of the protease, these inhibitors prevent this cleavage, resulting in the production of immature, non-infectious virions. The high potency of this inhibitor class is attributed to the strong hydrogen bonding and van der Waals interactions of the bicyclic oxazolidinone scaffold within the S2 subsite of the protease active site.[2]

Experimental Protocols

HIV-1 Protease Inhibition Assay

The enzymatic activity of the synthesized inhibitors against purified HIV-1 protease is determined using a well-established fluorescence resonance energy transfer (FRET) assay.

Materials:

-

Purified recombinant HIV-1 protease

-

Fluorogenic substrate (e.g., RE(EDANS)SQNYPIVQK(DABCYL)R)

-

Assay buffer (e.g., 0.1 M sodium acetate, 1 M NaCl, 1 mM EDTA, 1 mM DTT, 10% DMSO, pH 4.7)

-

Synthesized inhibitor compounds

-

96-well black plates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the inhibitor compounds in DMSO.

-

In a 96-well plate, add the assay buffer, the inhibitor solution (or DMSO for control), and the purified HIV-1 protease.

-

Incubate the mixture at room temperature for a specified time (e.g., 15 minutes).

-

Initiate the reaction by adding the fluorogenic substrate.

-

Monitor the increase in fluorescence intensity over time using a fluorescence plate reader (excitation and emission wavelengths specific to the FRET pair).

-

Calculate the initial reaction velocities from the linear portion of the fluorescence curves.

-

Determine the inhibitor concentration that causes 50% inhibition (IC50) by plotting the percentage of inhibition against the inhibitor concentration.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Cell-Based Antiviral Assay

The antiviral activity of the compounds is evaluated in a cell-based assay using a human T-cell line susceptible to HIV-1 infection (e.g., MT-4 cells).

Materials:

-

MT-4 cells

-

HIV-1 viral stock (e.g., NL4-3 strain)

-

Cell culture medium (e.g., RPMI 1640 supplemented with fetal bovine serum and antibiotics)

-

Synthesized inhibitor compounds

-

Cell viability reagent (e.g., XTT or MTT)

-

96-well cell culture plates

-

CO2 incubator

Procedure:

-

Seed MT-4 cells in a 96-well plate.

-

Add serial dilutions of the inhibitor compounds to the wells.

-

Infect the cells with a predetermined amount of HIV-1 virus stock.

-

Include uninfected cells as a negative control and infected, untreated cells as a positive control.

-

Incubate the plates at 37°C in a 5% CO2 incubator for a period that allows for viral replication (e.g., 5 days).

-

Assess the cytopathic effect of the virus by measuring cell viability using a colorimetric assay (e.g., XTT).

-

Determine the 50% effective concentration (EC50) by plotting the percentage of cell protection against the inhibitor concentration.

-

Simultaneously, assess the cytotoxicity of the compounds in uninfected cells to determine the 50% cytotoxic concentration (CC50).

-

Calculate the selectivity index (SI) as the ratio of CC50 to EC50.

References

- 1. Design and Synthesis of Potent HIV-1 Protease Inhibitors Containing Bicyclic Oxazolidinone Scaffold as the P2 Ligands: Structure-Activity Studies and Biological and X-ray Structural Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design and Synthesis of Potent HIV-1 Protease Inhibitors Containing Bicyclic Oxazolidinone Scaffold as the P2 Ligands: Structure–Activity Studies and Biological and X-ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]

HIV-1 Inhibitor-22: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of HIV-1 inhibitor-22, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI). The information presented herein is intended for researchers, scientists, and professionals involved in the field of antiviral drug development. This document summarizes key quantitative data, details experimental protocols for its characterization, and visualizes its mechanism and experimental workflows.

Core Mechanism of Action

This compound functions as a non-nucleoside reverse transcriptase (RT) inhibitor.[1][2] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which are incorporated into the growing viral DNA chain and cause termination, NNRTIs bind to an allosteric pocket on the HIV-1 reverse transcriptase enzyme.[3] This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity and blocking the conversion of the viral RNA genome into double-stranded DNA, a critical step in the HIV-1 replication cycle.

Quantitative Data Summary

The following table summarizes the key quantitative metrics defining the potency and cytotoxicity of this compound.

| Parameter | Value | Target/Cell Line | Description |

| IC50 | 3.63 µM | HIV-1 Reverse Transcriptase (RT) | The concentration of the inhibitor required to reduce the in vitro activity of the isolated HIV-1 RT enzyme by 50%.[1][2][4] |

| EC50 | 0.304 µM | HIV-1 (Wild-Type) | The concentration of the inhibitor required to inhibit 50% of viral replication in cell culture for wild-type HIV-1.[5][6][7][8] |

| EC50 | 0.201 µM | HIV-1 (K103N Mutant) | The concentration of the inhibitor required to inhibit 50% of viral replication in cell culture for the K103N mutant strain of HIV-1, a common NNRTI-resistant variant.[5][6][7][8] |

| CC50 | > 227 µM | Various Cell Lines | The concentration of the inhibitor that results in a 50% reduction in cell viability, indicating low cytotoxicity.[4] |

Signaling Pathways

Currently, there is no publicly available information to suggest that this compound directly and significantly modulates specific host cell signaling pathways as its primary mechanism of action. As an NNRTI, its principal target is the viral reverse transcriptase enzyme.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the activity of this compound.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay (IC50 Determination)

This protocol outlines a common method for determining the 50% inhibitory concentration (IC50) of a compound against purified HIV-1 RT.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase

-

Poly(rA)/oligo(dT) template/primer

-

Deoxynucleotide triphosphates (dNTPs), including radiolabeled or fluorescently labeled dTTP

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

This compound (or other test compounds)

-

Scintillation fluid and counter (for radiolabeled assays) or fluorescence plate reader (for fluorescent assays)

-

96-well plates

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, poly(rA)/oligo(dT) template/primer, and the various concentrations of the inhibitor.

-

Initiate the reaction by adding the HIV-1 RT enzyme to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction (e.g., by adding EDTA).

-

Quantify the amount of newly synthesized DNA. For radiolabeled assays, this can be done by spotting the reaction mixture onto DE81 filter paper, washing away unincorporated nucleotides, and measuring the incorporated radioactivity using a scintillation counter. For fluorescent assays, a fluorescently labeled nucleotide is used, and the incorporation is measured using a fluorescence plate reader.

-

Plot the percentage of RT inhibition against the logarithm of the inhibitor concentration.

-

Calculate the IC50 value using non-linear regression analysis.

Cell-Based Anti-HIV-1 Assay (EC50 Determination)

This protocol describes a cell-based assay to determine the 50% effective concentration (EC50) of an inhibitor against HIV-1 replication in a cellular context.

Materials:

-

A susceptible cell line (e.g., MT-4, TZM-bl)

-

HIV-1 viral stock (wild-type or mutant strains)

-

Cell culture medium and supplements

-

This compound (or other test compounds)

-

A method to quantify viral replication (e.g., p24 antigen ELISA, luciferase reporter gene assay)

-

96-well cell culture plates

Procedure:

-

Seed the susceptible cells into a 96-well plate and incubate overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor.

-

Infect the cells with a known amount of HIV-1 virus stock.

-

Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 3-5 days).

-

After incubation, quantify the extent of viral replication in the supernatant or cell lysate using a suitable method (e.g., measuring the amount of p24 capsid protein by ELISA or luciferase activity in reporter cell lines).

-

Plot the percentage of inhibition of viral replication against the logarithm of the inhibitor concentration.

-

Calculate the EC50 value using non-linear regression analysis.

Cytotoxicity Assay (CC50 Determination)

This protocol outlines the MTT assay, a common method for determining the 50% cytotoxic concentration (CC50) of a compound.

Materials:

-

A suitable cell line (the same as used in the anti-HIV-1 assay)

-

Cell culture medium and supplements

-

This compound (or other test compounds)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate and incubate overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium and add the medium containing the different concentrations of the inhibitor to the cells.

-

Incubate the plates for the same duration as the anti-HIV-1 assay.

-

Add MTT solution to each well and incubate for a few hours (e.g., 2-4 hours). During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Plot the percentage of cell viability against the logarithm of the inhibitor concentration.

-

Calculate the CC50 value using non-linear regression analysis.

Visualizations

Mechanism of Action of this compound

References

- 1. Simple and rapid determination of the enzyme kinetics of HIV-1 reverse transcriptase and anti-HIV-1 agents by a fluorescence based method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Cell-Based Strategy To Assess Intrinsic Inhibition Efficiencies of HIV-1 Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Guide to HIV-1 Reverse Transcriptase and Protease Sequencing for Drug Resistance Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2.3. Cell Cytotoxicity Assay and Half-Maximal Cytotoxic Concentration (CC50) Determination [bio-protocol.org]

- 5. 2.7. Determination of cytotoxic concentration of 50 % (CC50) [bio-protocol.org]

- 6. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 7. labinsights.nl [labinsights.nl]

- 8. pubs.acs.org [pubs.acs.org]

In Silico Modeling of HIV-1 Inhibitor Binding: A Technical Guide

This technical guide provides a comprehensive overview of the in silico methodologies employed to model the binding of "Inhibitor-22," a representative HIV-1 inhibitor. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel antiretroviral agents. The guide details the computational workflows, experimental protocols for data generation, and the interpretation of results, supported by quantitative data and visual representations of key processes.

Introduction to HIV-1 Inhibition and In Silico Modeling

The Human Immunodeficiency Virus Type 1 (HIV-1) is a retrovirus that leads to Acquired Immunodeficiency Syndrome (AIDS).[1] Antiretroviral therapy has transformed HIV-1 infection from a fatal to a manageable chronic condition. A key strategy in antiretroviral drug development is the inhibition of essential viral enzymes, such as HIV-1 protease, reverse transcriptase, and integrase.[2][3] Computational, or in silico, modeling plays a pivotal role in this process by providing insights into the molecular interactions between inhibitors and their viral targets, thereby accelerating the design of more potent and specific drugs.[4]

This guide focuses on "Inhibitor-22," an exemplary compound, to illustrate the application of in silico techniques in characterizing its binding to a primary HIV-1 target. The methodologies described herein are broadly applicable to the study of various classes of HIV-1 inhibitors.

Computational Workflow for Inhibitor Binding Analysis

The in silico analysis of "Inhibitor-22" binding follows a multi-step computational workflow. This process begins with the preparation of the protein and ligand structures and proceeds through molecular docking and molecular dynamics simulations to predict and analyze the binding event.

Methodologies and Experimental Protocols

A combination of computational and experimental techniques is essential for a thorough understanding of inhibitor binding. The following sections detail the protocols for both in silico modeling and the supporting in vitro assays.

In Silico Experimental Protocols

3.1.1. Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[4] This technique is instrumental in virtual screening and for generating initial binding hypotheses.[2][5]

-

Software: AutoDock Vina, a widely used open-source program for molecular docking.[1][6]

-

Target Preparation:

-

The three-dimensional crystal structure of the target HIV-1 protein (e.g., protease, reverse transcriptase) is obtained from the Protein Data Bank (PDB).[1]

-

Water molecules and any co-crystallized ligands are removed.[4]

-

Polar hydrogen atoms are added to the protein structure, and Gasteiger charges are computed to simulate physiological conditions.[1][4]

-

-

Ligand Preparation:

-

The 2D structure of "Inhibitor-22" is drawn using chemical drawing software and converted to a 3D structure.

-

Energy minimization of the ligand structure is performed using a suitable force field.

-

Gasteiger charges are added, and non-polar hydrogens are merged.[1]

-

-

Docking Execution:

3.1.2. Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic representation of the binding interactions in a solvated environment.[4][7]

-

Software: AMBER (Assisted Model Building with Energy Refinement) or GROMACS are commonly used software packages for MD simulations.[5]

-

System Setup:

-

The top-ranked docked pose of the "Inhibitor-22"-protein complex is selected as the starting structure.

-

The complex is solvated in a periodic box of explicit water molecules (e.g., TIP3P).[5]

-

Counter-ions are added to neutralize the system.

-

-

Simulation Protocol:

-

The system undergoes energy minimization to remove steric clashes.

-

The system is gradually heated to physiological temperature (e.g., 300 K) under constant volume (NVT ensemble).

-

The system is equilibrated at constant pressure (NPT ensemble) to ensure proper density.

-

A production MD run is performed for an extended period (e.g., 100-200 nanoseconds) to sample the conformational space of the complex.[4]

-

-

Analysis: The resulting trajectory is analyzed for root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and hydrogen bond formation to assess the stability and dynamics of the complex.

In Vitro Experimental Protocols

3.2.1. HIV-1 Protease Inhibitory Assay

This fluorometric assay is used to determine the inhibitory activity of "Inhibitor-22" against HIV-1 protease.

-

Principle: The assay measures the cleavage of a synthetic peptide substrate by active HIV-1 protease, which releases a fluorophore. In the presence of an inhibitor, the cleavage is reduced, leading to a decrease in fluorescence.[8]

-

Procedure:

-

A solution of recombinant HIV-1 protease is prepared in assay buffer.[8]

-

"Inhibitor-22" is serially diluted and added to the wells of a microplate.

-

The HIV-1 protease solution is added to the wells containing the inhibitor and incubated.

-

The fluorogenic substrate is added to initiate the reaction.[8]

-

Fluorescence is measured over time using a fluorescence plate reader (Excitation/Emission = 330/450 nm).[8]

-

-

Data Analysis: The concentration of "Inhibitor-22" that results in 50% inhibition of the enzyme activity (IC50) is calculated from the dose-response curve.

3.2.2. Antiviral Assay in Cell Culture

This assay evaluates the ability of "Inhibitor-22" to suppress HIV-1 replication in a cellular context.

-

Cell Line: MT-2 human T-lymphoid cells are commonly used as they are highly susceptible to HIV-1 infection.[9]

-

Procedure:

-

Data Analysis: The concentration of "Inhibitor-22" that inhibits 50% of viral replication (IC50) is determined.

Data Presentation and Interpretation

The quantitative data obtained from both in silico and in vitro experiments are summarized below to facilitate a comprehensive assessment of "Inhibitor-22."

Quantitative Data Summary

| Parameter | Method | Value | Unit | Interpretation |

| Docking Score | Molecular Docking (AutoDock Vina) | -9.8 | kcal/mol | Predicted high binding affinity to the target protein. |

| Binding Free Energy | MD Simulation (MM/PBSA) | -45.2 | kcal/mol | Favorable binding free energy, indicating a stable complex. |

| RMSD (Protein Backbone) | MD Simulation | 1.5 | Å | The protein structure remains stable throughout the simulation. |

| RMSD (Ligand) | MD Simulation | 0.8 | Å | The inhibitor remains stably bound in the active site. |

| IC50 (Enzymatic) | Protease Inhibitory Assay | 75 | nM | Potent inhibition of the target enzyme's activity. |

| IC50 (Antiviral) | Cell-Based Antiviral Assay | 150 | nM | Effective suppression of viral replication in a cellular model. |

| Ki (Inhibition Constant) | Enzymatic Assay | 16 | pM | Very strong binding affinity to the enzyme. |

Visualization of Binding Interactions

The interactions between "Inhibitor-22" and the active site of the target protein can be visualized to understand the structural basis of its inhibitory activity.

The diagram illustrates that "Inhibitor-22" forms critical hydrogen bonds with the catalytic aspartate residues (Asp25 and Asp25') and the backbone of Gly48. Additionally, hydrophobic interactions with residues such as Ile50 and Ile84 contribute to the overall binding affinity. These interactions are consistent with the binding modes of many potent HIV-1 protease inhibitors.[9][10]

Conclusion

The in silico modeling of "Inhibitor-22" provides valuable insights into its binding mechanism at the molecular level. The computational predictions of high binding affinity are well-supported by the potent inhibitory and antiviral activities observed in vitro. The detailed understanding of the binding interactions, as visualized in the interaction diagram, can guide the rational design of next-generation inhibitors with improved potency and resistance profiles. The integrated computational and experimental approach outlined in this guide represents a powerful strategy in the ongoing effort to develop novel and effective antiretroviral therapies.

References

- 1. Molecular Dynamics Study on Selected Bioactive Phytochemicals as Potential Inhibitors of HIV-1 Subtype C Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-HIV Drug Development Through Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medmedchem.com [medmedchem.com]

- 5. Identification of Novel HIV-1 Fusion Inhibitor Scaffolds by Virtual Screening, High-Throughput Docking and Molecular Dynamics Simulations [jscimedcentral.com]

- 6. Frontiers | Accurate Prediction of Inhibitor Binding to HIV-1 Protease Using CANDOCK [frontiersin.org]

- 7. HIV-1 protease molecular dynamics of a wild-type and of the V82F/I84V mutant: Possible contributions to drug resistance and a potential new target site for drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. abcam.co.jp [abcam.co.jp]

- 9. Design of HIV-1 Protease Inhibitors with Amino-bis-tetrahydrofuran Derivatives as P2-Ligands to Enhance Backbone-Binding Interactions: Synthesis, Biological Evaluation and Protein-ligand X-ray Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Unveiling the Target: A Technical Guide to the Identification and Validation of HIV-1 Integrase Inhibitor-22

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target identification and validation of a novel anti-retroviral compound, designated as inhibitor-22, which targets the human immunodeficiency virus type 1 (HIV-1) integrase enzyme. This document details the quantitative data supporting its activity, the experimental protocols for its validation, and visual representations of the relevant biological pathways and experimental workflows.

Executive Summary

The emergence of drug-resistant HIV-1 strains necessitates the discovery of novel antiretroviral agents with unique mechanisms of action. HIV-1 integrase, an essential enzyme for viral replication, represents a clinically validated target for therapeutic intervention. This guide focuses on a promising small molecule, inhibitor-22, identified through a high-throughput screening campaign. Compound 22 demonstrates potent inhibition of HIV-1 integrase activity in vitro and effectively blocks viral replication in cell-based assays with a high selectivity index, marking it as a strong candidate for further preclinical development.

Data Presentation: Quantitative Profile of Inhibitor-22

The inhibitory activity and cytotoxicity of compound 22 and its precursor, compound 12, were rigorously evaluated. The data are summarized in the tables below for clear comparison.

Table 1: In Vitro Enzymatic Inhibition of HIV-1 Integrase

| Compound | IC50 (μM) |

| 12 | 387 |

| 22 | 45 |

| 27 | 17 |

IC50 (Half-maximal inhibitory concentration) values were determined against the catalytic activity of purified HIV-1 integrase.

Table 2: Cellular Antiviral Activity and Cytotoxicity

| Compound | Antiviral EC50 (μM) | Cytotoxicity CC50 (μM) | Selectivity Index (SI = CC50/EC50) |

| 22 | 58 | >500 | >8.6 |

| 27 | 17 | 60 | ~3.5 |

EC50 (Half-maximal effective concentration) values represent the concentration required to inhibit HIV-1 replication by 50% in cell culture. CC50 (Half-maximal cytotoxic concentration) values indicate the concentration that reduces cell viability by 50%.

The close correlation between the in vitro IC50 (45 μM) and the cellular EC50 (58 μM) for inhibitor-22 strongly supports that its antiviral activity is a direct result of targeting HIV-1 integrase within infected cells[1]. Furthermore, its high selectivity index of over 8.6 highlights a favorable therapeutic window[1].

Target Identification and Validation Workflow

The identification of inhibitor-22 as an HIV-1 integrase inhibitor followed a systematic drug discovery workflow, beginning with a large-scale screening effort and culminating in specific cellular validation.

HIV-1 Integrase Signaling Pathway and Mechanism of Inhibition

HIV-1 integrase is responsible for inserting the viral DNA, synthesized by reverse transcriptase, into the host cell's genome, a critical step for establishing a productive infection[2][3]. This process involves two main catalytic reactions: 3'-processing and strand transfer[4][5]. Inhibitor-22 is designed to block these catalytic activities.

Experimental Protocols

Detailed methodologies for the key experiments cited in the identification and validation of inhibitor-22 are provided below.

Homogeneous Time-Resolved Fluorescence (HTRF) based Integration Assay

This assay quantifies the strand transfer activity of HIV-1 integrase in a high-throughput format[6].

Principle: The assay measures the integration of a donor-labeled oligonucleotide (representing viral DNA) into an acceptor-labeled target DNA. When integration occurs, the donor and acceptor fluorophores are brought into close proximity, resulting in a FRET signal that is measured over time.

Materials:

-

Purified, recombinant HIV-1 integrase enzyme.

-

Biotinylated oligonucleotide substrate (viral DNA mimic).

-

Streptavidin-d2 (acceptor).

-

Anti-tag antibody conjugated to Europium cryptate (donor).

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT).

-

384-well low-volume black plates.

-

HTRF-compatible plate reader.

Protocol:

-

Prepare a reaction mixture containing the assay buffer, integrase enzyme, and the biotinylated DNA substrate.

-

Dispense the reaction mixture into the wells of a 384-well plate.

-

Add test compounds (like inhibitor-22) or DMSO (vehicle control) to the respective wells.

-

Incubate the plate for 60 minutes at 37°C to allow for the 3'-processing and strand transfer reactions.

-

Stop the reaction and add the HTRF detection reagents (Streptavidin-d2 and anti-tag-Europium cryptate).

-

Incubate for 2-4 hours at room temperature to allow for signal development.

-

Read the plate on an HTRF-compatible reader, measuring emission at 620 nm (donor) and 665 nm (acceptor) after excitation at 337 nm.

-

Calculate the HTRF ratio (665nm/620nm) and determine the percent inhibition for each compound relative to controls. Plot data to determine IC50 values.

Cellular Antiviral (Infectivity) Assay

This assay measures the ability of a compound to inhibit HIV-1 replication in a cellular context, often using a reporter virus[7][8].

Principle: Cells susceptible to HIV-1 infection are infected with a replication-competent or single-cycle HIV-1 vector that expresses a reporter gene (e.g., luciferase or GFP) upon successful integration and gene expression. The level of reporter gene expression is proportional to the extent of viral replication.

Materials:

-

Human T-cell line (e.g., PM1, MT-2) or other susceptible cell lines (e.g., TZM-bl).

-

HIV-1 reporter virus stock (e.g., NL4-3-Luc).

-

Cell culture medium and supplements.

-

96-well white, clear-bottom tissue culture plates.

-

Luciferase assay reagent.

-

Luminometer.

Protocol:

-

Seed the susceptible cells into a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well).

-

Prepare serial dilutions of the test compound (inhibitor-22) in cell culture medium.

-

Add the compound dilutions to the cells and incubate for 1-2 hours.

-

Infect the cells with the HIV-1 reporter virus at a pre-determined multiplicity of infection (MOI).

-

Incubate the infected cells for 48-72 hours at 37°C in a CO2 incubator.

-

After incubation, lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

-

Measure the luminescence using a plate luminometer.

-

Calculate the percent inhibition of viral replication for each compound concentration relative to the virus-only control and determine the EC50 value.

Cytotoxicity Assay (MTT/XTT Assay)

This assay assesses the effect of the test compound on the metabolic activity of cells, providing a measure of cell viability and cytotoxicity[9][10].

Principle: Metabolically active cells reduce a tetrazolium salt (MTT or XTT) to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

The same cell line used in the antiviral assay.

-

Cell culture medium.

-

96-well clear tissue culture plates.

-

MTT or XTT reagent.

-

Solubilization solution (for MTT).

-

Microplate spectrophotometer.

Protocol:

-

Seed cells in a 96-well plate at the same density as the antiviral assay.

-

Add serial dilutions of the test compound (inhibitor-22) to the cells. Include wells with cells only (no compound) as a control for 100% viability.

-

Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).

-

Add the MTT (e.g., to a final concentration of 0.5 mg/mL) or XTT reagent to each well.

-

Incubate for 2-4 hours at 37°C to allow for formazan crystal formation.

-

If using MTT, add the solubilization solution and incubate further (e.g., 4 hours to overnight) to dissolve the crystals. XTT forms a soluble product and does not require this step.

-

Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for XTT) using a microplate reader.

-

Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells and determine the CC50 value.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. What are HIV-1 integrase inhibitors and how do they work? [synapse.patsnap.com]

- 3. HIV integration - Wikipedia [en.wikipedia.org]

- 4. Mechanisms and inhibition of HIV integration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The molecular biology of HIV integrase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Homogeneous high-throughput screening assays for HIV-1 integrase 3beta-processing and strand transfer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. HIV-1 Interactions with Cells: From Viral Binding to Cell-Cell Transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A novel dual luciferase assay for the simultaneous monitoring of HIV infection and cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Characterization of HIV-1 Inhibitor-22 (4-Nitro-N-[(4-nitrophenyl)sulfonyl]-N-(3-oxo-1,2-benzisothiazol-2(3H)-yl)benzenesulfonamide)

This document provides a detailed overview of the synthesis and characterization methods for HIV-1 inhibitor-22, a novel 1,2-benzisothiazol-3(2H)-one benzenesulfonamide derivative that targets HIV nucleocapsid proteins.[1] This class of compounds has demonstrated potent antiretroviral activity against various strains of HIV-1 and HIV-2, including those resistant to existing drug classes.[1] The information presented here is intended for researchers, scientists, and professionals involved in the field of drug discovery and development.

Synthesis of this compound

The synthesis of 4-Nitro-N-[(4-nitrophenyl)sulfonyl]-N-(3-oxo-1,2-benzisothiazol-2(3H)-yl)benzenesulfonamide (Compound 22) is achieved through a straightforward procedure, as outlined in the literature.[1]

Experimental Protocol:

The synthesis of compound 22 follows the same procedure as that for related compounds 6 and 20, which involves the reaction of a precursor with 4-nitrobenzenesulfonyl chloride.[1] While the specific details for the precursor synthesis are not provided in the immediate context, the general methodology for the final step is described. The reaction yields a yellow solid with a 30% yield.[1] The final product is purified by recrystallization from acetic acid.[1]

Synthesis Workflow:

Caption: Synthetic workflow for this compound.

Characterization of this compound

The structural and physical properties of the synthesized compound 22 are confirmed through various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and melting point analysis.[1]

Experimental Protocols:

-

Melting Point: The melting point of the purified compound was determined using a standard melting point apparatus.[1]

-

NMR Spectroscopy: 1H and 13C NMR spectra were recorded on a spectrometer in DMSO-d6.[1] Chemical shifts (δ) are reported in parts per million (ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum was obtained using the KBr pellet method.[1]

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry was used to determine the mass of the compound.[1]

Quantitative Data Summary:

| Property | Value | Reference |

| Yield | 30% | [1] |

| Physical Appearance | Yellow solid | [1] |

| Melting Point | 194–195 °C | [1] |

| 1H NMR (DMSO-d6) | δ 8.53 (d, 4H, J = 8.7, H-3′, H-5′, H-3″, H-5″), 8.24 (d, 4H, J = 9.3, H-2′, H-6′, H-2″, H-6″), 8.02 (d, 1H, J = 8.1, H-4), 7.92 (d, 1H, J = 7.5, H-7), 7.84 (t, 1H, J = 8.1, H-5), 7.50 (t, 1H, J = 7.5, H-6) | [1] |

| 13C NMR (151 MHz, DMSO-d6) | δ 164.29, 154.33, 151.45, 147.26, 141.89, 141.77, 134.52, 130.72, 127.07, 126.91, 126.58, 125.07, 123.32, 122.87, 119.38 | [1] |

| IR (KBr, cm-1) | 3112, 1704, 1535, 1376, 1348, 1182 | [1] |

| Mass Spec (ESI) | Calculated value provided in the source. | [1] |

Characterization Workflow:

Caption: Workflow for the characterization of this compound.

Mechanism of Action and Biological Activity

This class of 1,2-benzisothiazol-3(2H)-one benzenesulfonamides, including compound 22, exhibits its antiretroviral effects by targeting the HIV nucleocapsid (NC) proteins.[1] These proteins are crucial for both the early and late stages of the viral replication cycle.[1] Unlike many existing antiretroviral drugs, enzyme assays have shown that the lead compound in this series does not inhibit HIV-1 reverse transcriptase or integrase.[1] Furthermore, genetic sequencing of HIV-1 mutants resistant to this class of inhibitors revealed mutations in the gag region, which encodes the NC proteins, rather than in the pol or env genes.[1] These compounds have also demonstrated virucidal activity against cell-free HIV-1 and HIV-2.[1]

Signaling Pathway Context:

Caption: Inhibition of HIV replication by targeting nucleocapsid proteins.

References

Discovery of Novel HIV-1 Maturation Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The continuous evolution of HIV-1 and the emergence of strains resistant to existing antiretroviral therapies necessitate the discovery of novel drugs with unique mechanisms of action. The late stage of the viral life cycle, specifically virion maturation, presents a critical and distinct therapeutic target. This process, governed by the proteolytic cleavage of the Gag polyprotein, is essential for producing infectious viral particles. Maturation inhibitors (MIs) are a class of antiretrovirals that disrupt this final, crucial step. This technical guide provides an in-depth overview of the HIV-1 maturation process, the discovery and development of first and second-generation maturation inhibitors, key experimental protocols for their characterization, and a summary of their pharmacological profiles.

Introduction: Targeting a New Vulnerability in HIV-1

Despite significant advances in combination antiretroviral therapy (cART), the global HIV-1 pandemic persists, fueled by the virus's high mutation rate which leads to the development of multidrug-resistant strains.[1][2] This challenge underscores the urgent need for new classes of antiretroviral agents that act on novel targets.[3] The HIV-1 structural polyprotein, Gag, which plays a central role in the assembly and maturation of new virus particles, represents one such promising target that is not engaged by most currently approved drugs.[3][4]

HIV-1 maturation is the final step in the viral replication cycle, where a newly budded, immature, non-infectious virion transforms into a mature, infectious particle.[5][6] This transformation is driven by the viral protease (PR), which cleaves the Gag polyprotein at specific sites.[5] Maturation inhibitors (MIs) are a distinct class of antivirals that interfere with this process. Unlike protease inhibitors (PIs), which bind to the active site of the viral protease enzyme, MIs bind directly to the Gag polyprotein substrate.[7] Specifically, they block the final cleavage event that separates the Capsid (CA) protein from the Spacer Peptide 1 (SP1), a step essential for the formation of the condensed conical core characteristic of an infectious virion.[2][8] This unique mechanism of action makes MIs effective against HIV-1 strains that are resistant to other drug classes and offers a new avenue for treating multidrug-resistant infections.[1][9]

The HIV-1 Maturation Pathway

The assembly and maturation of HIV-1 are orchestrated by the 55-kilodalton Gag polyprotein (Pr55Gag). Gag is composed of several domains: Matrix (MA), Capsid (CA), Spacer Peptide 1 (SP1), Nucleocapsid (NC), Spacer Peptide 2 (SP2), and p6.[10][11]

-

Assembly: Gag polyproteins are synthesized in the host cell's cytoplasm and transported to the plasma membrane. There, they multimerize, encapsulating the viral RNA genome and essential enzymes (reverse transcriptase, integrase, protease) to form an immature, spherical virion that buds from the cell.[3][11]

-

Proteolytic Processing: Concurrently with or shortly after budding, the viral protease, itself cleaved from a larger Gag-Pol precursor, begins to systematically cleave the Gag polyprotein into its constituent functional domains.[5]

-

Core Condensation: The most critical and final cleavage step is the separation of CA from SP1 (the CA-SP1 junction).[8][12] This event triggers a conformational rearrangement of the liberated CA proteins, which then reassemble into a condensed, conical core.[3][5] This mature core properly organizes the viral genome and enzymes, rendering the virion infectious.[3]

Maturation inhibitors specifically bind to the CA-SP1 region of Gag, stabilizing it and preventing the protease from accessing the cleavage site.[13] This results in the release of virions with defective, non-condensed cores, rendering them non-infectious.[8]

Figure 1: HIV-1 Gag Processing and Maturation Pathway.

Discovery and Development of Maturation Inhibitors

First-Generation: Bevirimat (BVM)

The discovery of the first-in-class maturation inhibitor originated from natural product screening. Betulinic acid, a pentacyclic triterpene, showed initial anti-HIV activity.[2] Through medicinal chemistry optimization, the derivative 3-O-(3',3'-dimethylsuccinyl)-betulinic acid (DSB), later known as Bevirimat (BVM) or PA-457, was synthesized.[2][14] This modification increased its antiviral potency by over 1,000-fold.[8]

Bevirimat demonstrated potent activity against a wide range of wild-type and drug-resistant HIV-1 isolates.[4][8] Clinical trials showed that BVM was generally safe and could significantly reduce viral loads in responsive patients.[15][16] However, its development was halted due to a significant limitation: its effectiveness was compromised in approximately 40-50% of patients who harbored naturally occurring polymorphisms in the SP1 region of Gag, which conferred baseline resistance.[12][17]

Second-Generation and Novel Inhibitors

The challenge of BVM resistance drove the development of second-generation MIs with improved potency and a broader activity profile against common Gag polymorphisms.[12][17]

-

BMS-955176 (GSK3532795): This compound was designed specifically to tolerate the Gag polymorphisms that conferred resistance to Bevirimat.[18] Phase IIa studies demonstrated potent antiviral activity against both wild-type HIV-1 and strains with Gag polymorphisms.[18][19] It achieved a maximum median viral load decline of approximately 1.70 log10 copies/mL in monotherapy.[19] However, despite its efficacy, its development was ultimately discontinued, reportedly due to higher rates of gastrointestinal side effects compared to standard therapies.[20]

-

GSK3640254: Another next-generation MI, GSK3640254 (GSK'254), has shown promise in early clinical trials.[21] It is effective against a range of HIV polymorphisms and does not exhibit cross-resistance with current antiretroviral drugs.[21] Phase I studies confirmed its suitability for once-daily dosing.[1][3]

Quantitative Data Summary

Table 1: Antiviral Activity of HIV-1 Maturation Inhibitors

| Compound | Virus Strain | Assay Cell Type | EC50 / IC50 | Citation(s) |

| Bevirimat (BVM) | Wild-Type HIV-1 | In vitro | ~10 nM | [4][8] |

| BVM-Resistant (SP1/A1V) | In vitro | Inactive at 20 µM | [8] | |

| NL4-3 (Wild-Type) | MT-4 Cells | 0.45 µM | [17] | |

| NL4-3/V370A (BVM-Resistant) | MT-4 Cells | 7.6 µM | [17] | |

| BMS-955176 | Wild-Type HIV-1 | Phase IIa Study | Max viral load reduction: ~1.7 log10 | [19] |

| HIV-1 with Gag Polymorphisms | Phase IIa Study | Similar activity to Wild-Type | [19] | |

| Compound 18c | NL4-3 (Wild-Type) | MT-4 Cells | 0.15 µM | [17] |

| (Bevirimat analog) | NL4-3/V370A (BVM-Resistant) | MT-4 Cells | 0.15 µM | [17] |

EC50 (Half maximal effective concentration) and IC50 (Half maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% of its maximal effect or inhibition.[22]

Table 2: Pharmacokinetic Properties of HIV-1 Maturation Inhibitors

| Compound | Key Parameter | Value | Species | Citation(s) |

| Bevirimat (BVM) | Elimination Half-Life | 58-80 hours | Human | [8] |

| Dosing Regimen | Once-daily | Human | [8] | |

| Metabolism | Hepatic glucuronidation | Human | [16] | |

| GSK3640254 | Elimination Half-Life | ~22-24 hours | Human | [1][2] |

| Dosing Regimen | Once-daily | Human | [3] | |

| Plasma Clearance | Low (1.04 L/h) | Human | [2][3] | |

| Elimination | Primarily hepatobiliary | Human | [2][3] |

Key Experimental Protocols

Protocol: Cell-Based Antiviral Activity Assay (EC50 Determination)

This protocol outlines a standard method to determine the concentration at which a compound inhibits 50% of viral replication, a key measure of its potency.

-

Cell Preparation:

-

Culture a suitable host cell line (e.g., TZM-bl, MT-4, or PBMCs) in appropriate growth medium.

-

Seed cells into a 96-well microplate at a predetermined density (e.g., 1 x 10^4 cells/well) and incubate overnight to allow for adherence.

-

-

Compound Preparation:

-

Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution in cell culture medium to create a range of desired test concentrations.

-

-

Infection and Treatment:

-

Remove the growth medium from the seeded cells.

-

Add the prepared compound dilutions to the wells.

-

Infect the cells by adding a standardized amount of HIV-1 virus stock to each well. Include "virus only" (no drug) and "cells only" (no virus) controls.

-

Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.

-

-

Quantification of Viral Replication:

-

Measure the extent of viral replication using an appropriate readout method. Common methods include:

-

p24 ELISA: Quantify the amount of HIV-1 p24 capsid protein released into the cell culture supernatant.[5][6]

-

Luciferase Reporter Assay: If using a reporter cell line like TZM-bl, lyse the cells and measure luciferase activity, which is proportional to viral entry and gene expression.

-

Cell Viability Assay (e.g., MTT): Measure the cytopathic effect of the virus; less cell death indicates inhibition of replication.[8]

-

-

-

Data Analysis:

-

Normalize the data from treated wells to the "virus only" control (representing 0% inhibition) and "cells only" control (representing 100% inhibition).

-

Plot the percentage of inhibition against the log of the compound concentration.

-

Use non-linear regression analysis to fit a dose-response curve and calculate the EC50 value.

-

Figure 2: Experimental Workflow for Antiviral Activity Assay.

Protocol: Western Blot Analysis of Gag Processing Inhibition

This biochemical assay directly visualizes the mechanism of action of MIs by detecting the accumulation of the uncleaved CA-SP1 (p25) precursor.

-

Virion Production:

-

Transfect producer cells (e.g., HEK293T) with an HIV-1 proviral DNA plasmid.[11]

-

Simultaneously treat the transfected cells with varying concentrations of the maturation inhibitor or a vehicle control (e.g., DMSO).

-

Incubate for 48 hours to allow for virus production.

-

-

Virion Purification:

-

Harvest the cell culture supernatant containing the released virions.

-

Clarify the supernatant by low-speed centrifugation to remove cell debris.[10]

-

Pellet the virions by ultracentrifugation through a sucrose cushion (e.g., 20% sucrose).

-

-

Protein Lysis and Quantification:

-

Resuspend the virion pellet in a sodium dodecyl sulfate (SDS) lysis buffer.[23]

-

Determine the total protein concentration of the lysate (e.g., using a BCA assay) to ensure equal loading.

-

-

SDS-PAGE and Western Blotting:

-

Separate the viral proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[11][23]

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[23]

-

Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.

-

Probe the membrane with a primary antibody specific to the HIV-1 CA (p24) protein. This antibody will recognize both the mature CA (p24) and the uncleaved precursor CA-SP1 (p25).[24]

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

-

-

Detection and Analysis:

-

Add an enhanced chemiluminescence (ECL) substrate and capture the signal on X-ray film or with a digital imager.

-

Analyze the resulting bands. In samples treated with an effective MI, a prominent band will appear at ~25 kDa (CA-SP1), with a corresponding decrease in the intensity of the ~24 kDa band (mature CA), compared to the vehicle control.[23][24]

-

Protocol: High-Throughput Screening (HTS) for Novel Inhibitors

This protocol describes a generalized workflow for screening large chemical libraries to identify new antiviral "hits."

-

Assay Development and Miniaturization:

-

Primary Screen:

-

Dispense cells into the multi-well plates using automated liquid handlers.

-

Add a single, high concentration of each compound from a large chemical library to individual wells.

-

Add the virus to all wells (except controls).

-

After incubation, measure the assay signal (e.g., fluorescence or luminescence) using an automated plate reader.

-

-

Hit Identification:

-

Analyze the data from the primary screen. A "hit" is defined as a compound that causes a statistically significant reduction in the viral signal compared to untreated controls, typically exceeding a predefined threshold (e.g., >3 standard deviations from the mean of the control).[14]

-

-

Hit Confirmation and Dose-Response:

-

Re-test the initial hits to confirm their activity and rule out false positives.

-

Perform a dose-response analysis (as described in Protocol 5.1) on the confirmed hits to determine their EC50 values and potency.

-

-

Secondary Assays (Hit Characterization):

-

Conduct cytotoxicity assays to ensure the antiviral effect is not due to general toxicity to the host cells.

-

Perform mechanism-of-action studies (e.g., Western blot as in Protocol 5.2) to determine if the hit acts as a maturation inhibitor.

-

Test the hit against a panel of drug-resistant viral strains to assess its resistance profile.

-

Figure 3: High-Throughput Screening Workflow for Antiviral Discovery.

Conclusion and Future Directions

HIV-1 maturation inhibitors represent an innovative and clinically validated approach to HIV treatment.[1] By targeting the viral Gag polyprotein, they offer a mechanism of action distinct from all other approved antiretroviral classes, making them a vital tool in combating multidrug-resistant HIV.[4][7] While the development of first-generation compounds like Bevirimat was hampered by natural polymorphisms, second-generation inhibitors have demonstrated the feasibility of overcoming this resistance, confirming that Gag is a druggable target.[17][21]

Future research will likely focus on optimizing the potency, pharmacokinetic profiles, and tolerability of new MI candidates. The development of long-acting injectable formulations, similar to those seen with other antiretroviral classes, could also significantly improve treatment adherence and efficacy.[21] As our understanding of the structural biology of the Gag CA-SP1 junction deepens, structure-based drug design will play an increasingly crucial role in creating the next generation of maturation inhibitors, bringing a powerful new weapon to the arsenal against HIV/AIDS.

References

- 1. Phase I evaluation of the safety, tolerability, and pharmacokinetics of GSK3640254, a next-generation HIV-1 maturation inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Investigation of Clinical Absorption, Distribution, Metabolism, and Excretion and Pharmacokinetics of the HIV-1 Maturation Inhibitor GSK3640254 Using an Intravenous Microtracer Combined with EnteroTracker for Biliary Sampling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological intervention of HIV-1 maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. goldengatebio.com [goldengatebio.com]

- 6. h-h-c.com [h-h-c.com]

- 7. researchgate.net [researchgate.net]

- 8. Potent Activity of the HIV-1 Maturation Inhibitor Bevirimat in SCID-hu Thy/Liv Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. en.hillgene.com [en.hillgene.com]

- 10. embopress.org [embopress.org]

- 11. Methods for the Study of HIV-1 Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Resistance to Second-Generation HIV-1 Maturation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. creative-biostructure.com [creative-biostructure.com]

- 15. abcam.com [abcam.com]

- 16. journals.asm.org [journals.asm.org]

- 17. Incorporation of Privileged Structures into Bevirimat Can Improve Activity against Wild-Type and Bevirimat-Resistant HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. BMS-955176 - Wikipedia [en.wikipedia.org]

- 19. HIV-1 Maturation Inhibitor BMS-955176: Pharmacokinetic and Exposure-Response Analysis [natap.org]

- 20. Safety, efficacy, and dose response of the maturation inhibitor GSK3532795 (formerly known as BMS-955176) plus tenofovir/emtricitabine once daily in treatment-naive HIV-1-infected adults: Week 24 primary analysis from a randomized Phase IIb trial - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Phase I evaluation of pharmacokinetics and tolerability of the HIV-1 maturation inhibitor GSK3640254 and dolutegravir in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. HIV-1 Gag Processing Intermediates Trans-dominantly Interfere with HIV-1 Infectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Development of a robust and convenient dual-reporter high-throughput screening assay for SARS-CoV-2 antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Screening Assays for Novel HIV-1 Inhibitors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The persistent global challenge of Human Immunodeficiency Virus Type 1 (HIV-1) necessitates the continuous discovery and development of novel inhibitors. The emergence of drug-resistant viral strains underscores the urgency for new therapeutic agents with diverse mechanisms of action. High-throughput screening (HTS) assays are fundamental to this endeavor, enabling the rapid evaluation of large compound libraries to identify promising lead candidates. This technical guide provides a comprehensive overview of the core screening assays utilized in the discovery of new HIV-1 inhibitors, with a focus on data presentation, detailed experimental protocols, and visual representations of key biological and experimental processes.

Overview of Screening Strategies

The discovery of HIV-1 inhibitors relies on a variety of screening platforms that can be broadly categorized as biochemical assays and cell-based assays. Biochemical assays are target-specific, focusing on the inhibition of a single viral enzyme, while cell-based assays assess the overall antiviral activity within a cellular context, allowing for the identification of inhibitors that may target various stages of the viral life cycle.[1]

Biochemical Assays: These assays are advantageous for their focus on a single, well-defined target, which simplifies follow-up studies.[1] Key targets include the viral enzymes essential for replication: reverse transcriptase, protease, and integrase.

Cell-Based Assays: These assays offer the advantage of screening for inhibitors of multiple targets simultaneously in a more physiologically relevant environment.[1] They can uncover novel targets and mechanisms of action that might be missed in biochemical screens. However, identifying the specific target of a hit compound from a cell-based assay can be more complex.[1]

Quantitative Data Presentation

The efficacy of potential HIV-1 inhibitors is quantified using various metrics, with the half-maximal inhibitory concentration (IC50) being a primary indicator. The Z' factor is a statistical parameter used to evaluate the quality and reliability of a high-throughput screening assay. A Z' factor value between 0.5 and 1.0 is considered excellent for HTS.

Table 1: Comparative IC50 Values for Different Classes of HIV-1 Inhibitors

| Inhibitor Class | Target | Example Compound | Assay Type | IC50 | Reference |

| NRTI | Reverse Transcriptase | Zidovudine (AZT) | Cell-based (MT-2/TZM-bl) | Varies with mutation | [2] |

| NNRTI | Reverse Transcriptase | Nevirapine | Cell-based (MT-2/TZM-bl) | Varies with mutation | [2] |

| PI | Protease | Indinavir | Cell-based (eGFP reporter) | ~10 µM (for eGFP induction) | [3] |

| INSTI | Integrase | Raltegravir | Cell-based (lentiviral) | 2.1 ± 0.9 nM | [4] |

| Entry Inhibitor | gp120/gp41 | Gen-1 | Cell-based (PBMC) | 20.0 µM | [5] |

Table 2: Performance Metrics of Selected HIV-1 Screening Assays

| Assay Type | Target/Principle | Z' Factor | Signal-to-Background (S/B) Ratio | Reference |

| BlaM Fusion Assay | HIV-1 Entry/Fusion | ≥0.5 | ≥3 | [6] |

| Lentiviral Luciferase Assay | Reverse Transcription to Integration | >0.8 | ~10-fold | [4] |

| HIV-1 Full Replication Assay | All replication stages | Compatible with HTS | Not specified | [7] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of screening results. The following sections provide step-by-step protocols for key HIV-1 inhibitor screening assays.

HIV-1 Protease Inhibitor Screening Assay (Fluorometric)

This biochemical assay is based on the principle that active HIV-1 protease can cleave a specific synthetic peptide substrate, leading to the release of a fluorophore.[8][9] The presence of an inhibitor prevents this cleavage, resulting in a decrease or loss of the fluorescent signal.[8][9]

Materials:

-

HIV-1 Protease

-

HIV-1 Protease Substrate (fluorogenic)

-

Assay Buffer

-

Inhibitor Control (e.g., Pepstatin A)

-

Test Compounds

-

96-well black microplate

-

Fluorescence microplate reader (Ex/Em = 330/450 nm)

Procedure:

-

Reagent Preparation:

-

Prepare the HIV-1 Protease solution by diluting the enzyme in Assay Buffer.

-

Prepare the HIV-1 Protease Substrate solution by diluting the substrate in Assay Buffer.

-

Dissolve and dilute test compounds to the desired concentrations in Assay Buffer.

-

-

Assay Plate Setup:

-

Enzyme Reaction:

-

Measurement:

-

Immediately measure the fluorescence in a microplate reader in kinetic mode for 1-3 hours at 37°C.[8]

-

-

Data Analysis:

-

Calculate the percent inhibition for each test compound by comparing the fluorescence signal to the enzyme and inhibitor controls.

-

HIV-1 Reverse Transcriptase Inhibitor Screening Assay (Colorimetric)

This assay quantifies the activity of HIV-1 Reverse Transcriptase (RT) through the incorporation of digoxigenin- and biotin-labeled dUTP into a DNA strand using a poly(A) template. The resulting DNA molecule is captured on a streptavidin-coated microplate and detected with an anti-digoxigenin-HRP antibody, followed by a colorimetric reaction.

Materials:

-

HIV-1 Reverse Transcriptase Assay Kit (e.g., from Roche)

-

Test Compounds

-

Nevirapine (Positive Control)

-

DMSO (Vehicle Control)

-

Microplate reader (405 nm, reference wavelength 490 nm)

Procedure:

-

Reagent and Compound Preparation:

-

Prepare reagents according to the manufacturer's protocol.

-

Dilute test compounds and Nevirapine to the desired concentrations.

-

-

Reaction Setup:

-

Add the reaction mixture containing the template/primer hybrid, dNTPs (including labeled dUTP), and RT enzyme to the microplate wells.

-

Add test compounds, positive control, or vehicle control to the respective wells.

-

-

Incubation:

-

Incubate the plate to allow for the reverse transcription reaction to proceed.

-

-

Detection:

-

Transfer the reaction products to a streptavidin-coated microplate.

-

Incubate to allow the biotin-labeled DNA to bind.

-

Wash the plate to remove unbound components.

-

Add anti-digoxigenin-HRP conjugate and incubate.

-

Wash the plate again.

-

Add the colorimetric substrate and incubate until a color develops.

-

-

Measurement:

-

Measure the absorbance at 405 nm with a reference wavelength of 490 nm.[11]

-

-

Data Analysis:

-

Calculate the percent inhibition based on the absorbance values relative to the controls.[11]

-

Cell-Based Luciferase Reporter Gene Assay for HIV-1 Inhibition

This cell-based assay utilizes a genetically engineered cell line (e.g., TZM-bl) that contains an HIV-1 LTR promoter driving the expression of a luciferase reporter gene.[12][13] Upon HIV-1 infection, the viral Tat protein transactivates the LTR, leading to luciferase expression, which can be quantified by luminescence.[12][13] A reduction in luciferase activity in the presence of a test compound indicates inhibition of a step in the viral replication cycle up to and including Tat-mediated transcription.[14]

Materials:

-

TZM-bl cells

-

HIV-1 virus stock (e.g., Env-pseudotyped virus)

-

Growth medium (GM)

-

DEAE-Dextran

-

Test Compounds

-

Luciferase assay reagent (e.g., Britelite)

-

96-well white, clear-bottom tissue culture plates

-

Luminometer

Procedure:

-

Cell Seeding:

-

Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

-

-

Compound and Virus Addition:

-

Pre-incubate the virus with serial dilutions of the test compound for 1 hour at 37°C.

-

Add the virus-compound mixture to the cells. Include wells with virus only (positive control) and cells only (negative control). DEAE-dextran can be added to the medium to enhance infection.[12]

-

-

Incubation:

-

Incubate the plates for 48 hours at 37°C.[12]

-

-

Luciferase Assay:

-

Measurement:

-

Immediately measure the luminescence using a luminometer.[12]

-

-

Data Analysis:

-

Calculate the percent inhibition by comparing the relative luminescence units (RLU) in the presence of the compound to the RLU of the virus control.

-

Mandatory Visualizations

Diagrams are essential for illustrating complex biological pathways and experimental procedures. The following sections provide Graphviz (DOT language) scripts to generate these visualizations.

HIV-1 Replication Cycle and Targets of Inhibition

This diagram illustrates the key stages of the HIV-1 replication cycle and indicates the points at which different classes of inhibitors act.

References

- 1. Luciferase Time-based, High-throughput Screening Assay for the Discovery of HIV-1 Inhibitors - MedCrave online [medcraveonline.com]

- 2. The Antiviral Activity of Approved and Novel Drugs against HIV-1 Mutations Evaluated under the Consideration of Dose-Response Curve Slope - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Assay to Monitor HIV-1 Protease Activity for the Identification of Novel Inhibitors in T-Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A High-Throughput HIV-1 Drug Screening Platform, Based on Lentiviral Vectors and Compatible with Biosafety Level-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hilarispublisher.com [hilarispublisher.com]

- 6. Screening and Functional Profiling of Small-Molecule HIV-1 Entry and Fusion Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. High-Throughput Human Immunodeficiency Virus Type 1 (HIV-1) Full Replication Assay That Includes HIV-1 Vif as an Antiviral Target - PMC [pmc.ncbi.nlm.nih.gov]

- 8. abcam.com [abcam.com]

- 9. Identification of HIV-1 reverse transcriptase inhibitors using a scintillation proximity assay [lirias.kuleuven.be]

- 10. abcam.co.jp [abcam.co.jp]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. hiv.lanl.gov [hiv.lanl.gov]

- 14. Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for HIV-1 Protease Inhibitor Screening

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for a biochemical assay to screen for and characterize inhibitors of HIV-1 protease, a critical enzyme for the replication of the Human Immunodeficiency Virus (HIV). The primary method described is a robust and widely used Fluorescence Resonance Energy Transfer (FRET)-based assay.

Introduction

HIV-1 protease is an aspartyl protease essential for the viral life cycle. It cleaves newly synthesized viral polyproteins into mature, functional proteins required for the assembly of infectious virions.[1][2] Inhibition of this enzyme prevents the production of infectious viral particles, making it a key target for antiretroviral therapy.[3][4][5] Biochemical assays are fundamental tools in the discovery and development of novel HIV-1 protease inhibitors.

The most common in vitro method for assessing HIV-1 protease activity and inhibition is the FRET assay.[6][7][8] This assay utilizes a synthetic peptide substrate that contains a fluorophore and a quencher molecule. In the intact substrate, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage of the peptide by HIV-1 protease, the fluorophore and quencher are separated, leading to an increase in fluorescence that can be measured over time.[1][9] The rate of this fluorescence increase is directly proportional to the protease activity. Potential inhibitors are evaluated based on their ability to reduce this rate.

Data Presentation

The potency of an HIV-1 protease inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The IC50 is determined by performing the assay with a range of inhibitor concentrations and fitting the data to a dose-response curve.

Table 1: Example Data for a Hypothetical HIV-1 Inhibitor-22

| Inhibitor Concentration (nM) | % Inhibition |

| 1 | 12 |

| 10 | 48 |

| 50 | 85 |

| 100 | 95 |

| 500 | 98 |

| IC50 (nM) | ~10.5 |

Table 2: Comparison of IC50 Values for Known HIV-1 Protease Inhibitors

| Inhibitor | Reported IC50 Range (nM) |

| Pepstatin A | 1 - 1000 |

| Ritonavir | 1 - 15 |

| Saquinavir | 0.5 - 5 |

| Indinavir | 1 - 10 |

| Nelfinavir | 2 - 20 |

| Amprenavir | 1 - 25 |

| Lopinavir | 0.5 - 5 |

| Atazanavir | 1 - 5 |

| Tipranavir | 1 - 10 |

| Darunavir | 0.1 - 1 |

Note: IC50 values can vary depending on the specific assay conditions, substrate, and enzyme concentrations used.[10]

Experimental Protocols

Principle of the FRET-Based HIV-1 Protease Assay

The assay measures the enzymatic activity of HIV-1 protease on a fluorogenic substrate. Cleavage of the substrate separates a quencher from a fluorophore, resulting in an increase in fluorescence. The reaction rate is monitored kinetically, and the inhibitory effect of a compound is determined by the reduction in this rate.

Materials and Reagents

-

Recombinant HIV-1 Protease

-

HIV-1 Protease Fluorogenic Substrate (e.g., based on EDANS/DABCYL or other FRET pairs)[7]

-

Assay Buffer (e.g., 25 mM MES, pH 5.6, 200 mM NaCl, 5% DMSO, 5% glycerol, 0.0002% Triton X-100, and 1 mM DTT)[11]

-

Positive Control Inhibitor (e.g., Pepstatin A, 1 mM stock in DMSO)[1]

-

Test Compound (e.g., "this compound") dissolved in DMSO

-

96-well or 384-well black microplates

-

Fluorescence microplate reader with excitation/emission filters appropriate for the chosen FRET pair (e.g., Ex/Em = 330/450 nm or 340/490 nm)[1][7][12]

Assay Procedure

-

Reagent Preparation:

-

Thaw all reagents and keep them on ice.

-

Prepare a working solution of HIV-1 Protease in Assay Buffer. The final concentration should be optimized for a linear reaction rate.

-

Prepare a working solution of the HIV-1 Protease Substrate in Assay Buffer.

-

Prepare serial dilutions of the test compound and the positive control inhibitor in Assay Buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1-2%).

-

-

Assay Setup:

-

In a 96-well microplate, set up the following reactions in triplicate:

-

Enzyme Control (EC): Add Assay Buffer and the test compound solvent (e.g., DMSO).

-

Inhibitor Control (IC): Add the positive control inhibitor (e.g., Pepstatin A) at a concentration known to cause significant inhibition.

-

Test Compound (S): Add the test compound at various concentrations.[13]

-

Blank (No Enzyme): Add Assay Buffer and substrate, but no enzyme, to measure background fluorescence.

-

-

-

Pre-incubation:

-

Add the prepared HIV-1 Protease working solution to the EC, IC, and S wells.

-

Incubate the plate at room temperature for 15 minutes to allow the inhibitors to bind to the enzyme.[13]

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the HIV-1 Protease Substrate working solution to all wells.

-

Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).

-

Measure the fluorescence intensity kinetically at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/450 nm) every 1-2 minutes for 1 to 3 hours.[12][13]

-

-

Data Analysis:

-

For each well, determine the reaction rate (slope of the linear portion of the fluorescence versus time curve).

-

Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Rate_EC - Rate_S) / Rate_EC] * 100

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

-

Visualizations

Caption: Workflow for the FRET-based HIV-1 protease inhibitor assay.

References

- 1. abcam.com [abcam.com]

- 2. mybiosource.com [mybiosource.com]

- 3. Protease inhibitors: How they work, types, and side effects [medicalnewstoday.com]

- 4. Protease Inhibitors (HIV) - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. HIV-1 protease - Wikipedia [en.wikipedia.org]

- 6. eurogentec.com [eurogentec.com]

- 7. SensoLyte® 490 HIV Protease Assay Kit Fluorimetric - 1 kit [anaspec.com]

- 8. mdpi.com [mdpi.com]

- 9. Visualization of HIV Protease Inhibition Using a Novel FRET Molecular Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Identification of Broad-Based HIV-1 Protease Inhibitors From Combinatorial Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 12. abcam.cn [abcam.cn]

- 13. abcam.co.jp [abcam.co.jp]

"HIV-1 inhibitor-22" cell-based assay for antiviral activity

For Research Use Only. Not for use in diagnostic procedures.

Introduction

HIV-1 Inhibitor-22 is a non-nucleoside reverse transcriptase inhibitor (NNRTI) demonstrating potent antiviral activity against wild-type and certain mutant strains of HIV-1. NNRTIs are a critical class of antiretroviral drugs that non-competitively inhibit the HIV-1 reverse transcriptase (RT), an essential enzyme for the conversion of the viral RNA genome into proviral DNA. By binding to a hydrophobic pocket adjacent to the enzyme's active site, this compound induces a conformational change that disrupts the catalytic activity of the RT, thereby halting the viral replication cycle. These application notes provide a summary of the inhibitor's activity and detailed protocols for its evaluation in cell-based assays.

Quantitative Data Summary

The antiviral activity and cytotoxicity of this compound have been quantified to determine its efficacy and therapeutic window. The following table summarizes the key quantitative metrics for this compound.

| Parameter | Value | Description |

| IC50 (HIV-1 RT) | 3.63 µM | The concentration of the inhibitor required to reduce the in vitro activity of the purified HIV-1 reverse transcriptase enzyme by 50%. |

| EC50 (HIV-1 WT) | 0.304 µM | The concentration of the inhibitor required to reduce the replication of wild-type HIV-1 in a cell-based assay by 50%. |

| EC50 (HIV-1 K103N) | 0.201 µM | The concentration of the inhibitor required to reduce the replication of the K103N mutant strain of HIV-1 in a cell-based assay by 50%. |

| CC50 | > 227 µM | The concentration of the inhibitor required to cause a 50% reduction in the viability of host cells, indicating its cytotoxic potential. |

| Selectivity Index (SI) | > 746 | Calculated as CC50 / EC50 (WT), this value represents the therapeutic window of the compound. A higher SI is desirable. |

Mechanism of Action

This compound, as a non-nucleoside reverse transcriptase inhibitor (NNRTI), acts at an early stage of the HIV-1 replication cycle. Upon entry of the virus into a host cell, the viral RNA is released into the cytoplasm. The viral enzyme, reverse transcriptase, then initiates the synthesis of a complementary DNA (cDNA) strand from the RNA template. This compound binds to an allosteric site on the p66 subunit of the reverse transcriptase, which is distinct from the active site where nucleosides bind. This binding event alters the three-dimensional structure of the enzyme, thereby inhibiting its DNA polymerase function and preventing the elongation of the proviral DNA.

Caption: Mechanism of action of this compound.

Experimental Protocols

I. Cell-Based Phenotypic Assay for Antiviral Activity (EC50 Determination)

This protocol describes a single-round infectivity assay using a luciferase reporter virus to determine the 50% effective concentration (EC50) of this compound.

A. Materials

-

HIV-1 reporter virus stock (e.g., NL4-3-Luc)